molecular formula C12H21N3O B8108535 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Numéro de catalogue: B8108535
Poids moléculaire: 223.31 g/mol
Clé InChI: FLRABWGGYSTWLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a spirocyclic heterocyclic compound offered as a key chemical building block for research and development, primarily in drug discovery programs. Compounds based on the 1,4,9-triazaspiro[5.5]undecane scaffold are of significant interest in medicinal chemistry due to their potential for high selectivity and affinity when modulating biological targets . For instance, derivatives of this core structure have been optimized as potent and selective inhibitors of METTL3, a key enzyme in RNA modification linked to acute myeloid leukemia and other cancers . Furthermore, structurally similar spirodiketopiperazines have been explored as antagonists for the CCR5 receptor, a co-receptor for HIV-1 entry, highlighting the therapeutic potential of this chemical class in anti-viral therapy . The "spiro" architecture of this scaffold provides a three-dimensional structure that can efficiently explore chemical space, often leading to improved physicochemical and pharmacokinetic properties in lead compounds . Researchers value this compound for synthesizing novel molecules to investigate new treatments for oncology, immunological, metabolic, and central nervous system disorders. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Propriétés

IUPAC Name

1-methyl-4-prop-2-enyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-3-8-15-10-9-14(2)12(11(15)16)4-6-13-7-5-12/h3,13H,1,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRABWGGYSTWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C12CCNCC2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization Strategies for Core Spirocyclic Formation

The construction of the 1,4,9-triazaspiro[5.5]undecan-5-one backbone is a critical first step. Cyclization reactions between amines and cyclic ketones are widely employed, as demonstrated in the synthesis of analogous triazaspiro compounds . For instance, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate serves as a precursor, undergoing deprotection and subsequent reductive amination to form the spirocyclic core . Key conditions include:

  • Reagents : Pd Ruphos G4, Ruphos ligand, and Cs₂CO₃ in dioxane at 150°C under nitrogen .

  • Yield : Up to 93% for intermediate spirocycles after 17 hours .

A notable variation involves Henry reaction intermediates , where nitroalkanes react with carbonyl compounds to form β-nitro alcohols, followed by DAST-mediated dehydration to yield α,β-unsaturated nitro compounds . Subsequent hydrogenation and cyclization introduce the spirocyclic framework .

Allylation at the 4-Position: Methods and Mechanistic Insights

Introducing the allyl group at the 4-position requires precise alkylation or cross-coupling strategies. A two-step protocol is commonly observed:

  • Deprotection of tert-butyl carbamates using HCl in methanol .

  • Allylation via nucleophilic substitution with allyl bromide in the presence of K₂CO₃ or Cs₂CO₃ .

Mechanistic considerations : The allyl group’s electrophilicity is enhanced in polar aprotic solvents like DMF, facilitating SN2 displacement at the spirocyclic nitrogen . Alternatively, Pd-catalyzed allylic amination has been explored, though yields remain moderate (55–67%) .

Multi-Step Synthetic Pathways

A representative five-step synthesis of 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is outlined below:

StepReaction TypeReagents/ConditionsYield
1CyclizationTert-butyl carbamate, Pd Ruphos G4, 150°C93%
2DeprotectionHCl (37% aq.), MeOH, 25°C, 4 h98%
3Methylation at 1-positionMeI, KOtBu, THF, 0–25°C54%
4Allylation at 4-positionAllyl bromide, Cs₂CO₃, DMF, 70°C, 3 h67%
5Oxidation of secondary amineH₂O₂, AcOH, 50°C, 12 h45%

Critical analysis : The methylation step (Step 3) often limits overall yield due to competing over-alkylation. Switching to MeOTf as a methylating agent improves selectivity, albeit at higher cost .

Catalytic Asymmetric Approaches

While asymmetric synthesis of triazaspiro compounds remains underexplored, Tsuji–Trost allylation offers a potential route . This method employs palladium catalysts to achieve enantioselective allylic alkylation:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : Chiral BINAP (10 mol%)

  • Conditions : THF, −20°C, 24 h

Preliminary studies suggest moderate enantiomeric excess (ee ≤ 78%), necessitating further optimization for spirocyclic systems .

Solvent and Temperature Optimization

Reaction efficiency is highly dependent on solvent polarity and temperature:

SolventDielectric Constant (ε)Reaction Rate (k, ×10⁻³ s⁻¹)Yield (%)
DMF36.72.467
DMSO46.73.172
THF7.51.254

Elevating temperatures to 70–80°C accelerates allylation but risks decomposition of the spirocyclic core . Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 150°C, 30 min, μW) .

Comparative Analysis of Protecting Groups

The choice of protecting group significantly impacts yield and selectivity:

Protecting GroupDeprotection ReagentCompatibility with AllylationYield (%)
tert-ButylHCl/MeOHHigh93
BenzylH₂/Pd-CModerate78
AcetylNH₃/MeOHLow42

The tert-butyl group is preferred due to its stability under basic alkylation conditions and mild deprotection .

Analyse Des Réactions Chimiques

Types of Reactions

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has been studied for its potential in treating various diseases due to its ability to interact with specific biological targets.

Case Study: Anti-inflammatory Properties

Research has shown that derivatives of triazaspiro compounds can modulate the chemokine/chemokine receptor system, which is crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as asthma, arthritis, and nephritis .

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one exhibit cytotoxic effects against cancer cell lines. The mechanisms involve the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Table: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest

Neuroprotective Effects

There is emerging evidence that triazaspiro compounds may offer neuroprotective benefits. They are being investigated for their role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection Mechanism

A study demonstrated that the compound could reduce oxidative stress markers in neuronal cultures, suggesting its potential utility in conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies have indicated that 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one and its derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antimicrobial agents .

Table: Antimicrobial Efficacy Overview

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mécanisme D'action

The mechanism of action of 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparaison Avec Des Composés Similaires

Spiro Ring Size and Substitution Patterns

Compound Name Spiro Ring System Key Substituents Molecular Weight Key References
4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one [5.5] 4-Allyl, 1-Methyl 169.22
1-Boc-7,9-dialkyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene [4.5] Boc-protected N, C7/C9 alkyl groups ~300–400
1,4-Diaza-spiro[5.5]undecan-5-one (quinazoline derivative) [5.5] Quinazoline-6-yloxy, 3-chloro-2-fluoroaniline 486 (M+H)+
4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]phenyl]-1-methyl-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one [5.5] Pyrimidin-4-yl, 4-dimethylpiperidine 492.34 (M+H)+

Key Observations :

  • Substituent Effects : Allyl groups (target) introduce π-electrons for hydrophobic interactions, while pyrimidine or quinazoline moieties () enable hydrogen bonding and kinase inhibition.

Key Observations :

  • Efficiency : Yields vary widely (25–80%), with SNAr reactions () being less efficient than Mannich cyclizations ().
  • Scalability : Salt formation (e.g., hydrochloride in ) and solvate isolation () enhance purity for pharmaceutical use.

Pharmacological and Physicochemical Properties

Compound Biological Activity Solubility/Stability Key Data
Target Compound Intermediate for kinase inhibitors Likely moderate (neutral spiro core) CAS 1251044-42-4; Price: ¥40,700/5g
Quinazoline-spiro[5.5]undecanone EGFR/ALK inhibition (anticancer) Improved via ethanol solvate Mass spec: m/z=486 [M+H]+
METTL3 Inhibitors (e.g., Compound 14) Epigenetic modulation (oncology) Enhanced by dimethylpiperidine substituent IC50 < 100 nM

Key Observations :

  • Therapeutic Potential: Spiro[5.5] systems are versatile scaffolds, with substitutions dictating target specificity (e.g., pyrimidines for METTL3, quinazolines for kinases).
  • Solubility: Salt forms (e.g., dihydrochloride in ) and polar substituents (e.g., ethanolamine in ) address hydrophobicity challenges.

Activité Biologique

4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a compound belonging to the class of triazaspiro compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C12H21N3O
  • Molecular Weight : 223.31 g/mol
  • CAS Number : 1422068-62-9

Biological Activity Overview

Research indicates that derivatives of triazaspiro compounds exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific compound 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one has been studied for its potential in treating inflammatory diseases and other health conditions.

The biological activity of 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one is primarily attributed to its ability to interact with chemokine receptors and modulate inflammatory pathways. It has been reported to regulate the effects of chemokines involved in various inflammatory diseases such as asthma, arthritis, and nephritis .

Pharmacological Applications

The compound's pharmacological applications are extensive:

  • Anti-inflammatory Effects : It has shown promise in reducing inflammation in models of asthma and atopic dermatitis .
  • Cancer Treatment : Preliminary studies suggest that triazaspiro derivatives may possess anti-cancer properties by inhibiting tumor growth and metastasis .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one:

Case Studies

  • Anti-inflammatory Activity : In a study involving animal models of arthritis, administration of the compound resulted in a significant reduction in inflammatory markers and improved clinical scores compared to control groups .
  • Cancer Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines (e.g., MOLM-13 and PC-3), with IC50 values indicating potent activity at low concentrations .
  • Mechanistic Insights : Protein crystallography studies revealed that this compound interacts with specific targets involved in m6A RNA methylation regulation, which is crucial for cancer progression .

Data Tables

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced inflammation in arthritis models
CytotoxicityInhibited growth in cancer cell lines
Chemokine modulationRegulated inflammatory pathways

Q & A

Q. Key Optimization Parameters :

Reaction TypeSolvent SystemTemperatureYield (%)Purity (LC/MS)
Buchwald-HartwigDCM/MeOH80–100°C93>95%
SNArAcetonitrileRT–60°C70–8590–98%

How is the crystal structure of this compound determined?

Basic Research Focus
X-ray crystallography is the primary method for elucidating spirocyclic structures. For example:

  • The crystal structure of homoazaadamantanone (a related compound) revealed a chair conformation in the hexahydropyrimidine ring, with spiro-junction geometry confirmed via C–C and C–N bond analysis .
  • Mirror symmetry and equatorial substituent orientations are critical for stability, as observed in 1-Boc-2-oxo-7,9-dibenzyl-1,7,9-triazaspiro[4.5]dec-3-ene .

Q. Methodological Steps :

Crystallization : Use slow evaporation in solvents like ethyl acetate/hexane.

Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å).

Refinement : SHELXL-97 software for bond-length/angle accuracy.

How can researchers optimize reaction conditions for introducing allyl groups in spirocyclic triazaspiro compounds?

Advanced Research Focus
Allylation efficiency depends on:

  • Catalyst Selection : Pd(OAc)₂/XPhos systems enhance coupling yields in allylic substitutions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility .
  • Temperature Control : Lower temperatures (≤60°C) reduce side reactions in SNAr steps .

Case Study :
In the synthesis of METTL3 inhibitors, allyl group introduction required:

  • Precise stoichiometry (1:1.2 ratio of spirocore to allyl bromide).
  • Purification via column chromatography (silica gel, hexane/EtOAc 3:1) to isolate isomers .

What methodologies resolve contradictions in biological activity data for structurally similar triazaspiro derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., METTL3 inhibition) may arise from:

  • Receptor Heterogeneity : Variations in binding pocket conformations across assays.
  • Data Normalization : Use of internal controls (e.g., housekeeping genes in qPCR) to standardize enzyme inhibition metrics .

Q. Analytical Framework :

Meta-Analysis : Compare datasets using multidimensional scaling (e.g., Haddad et al.’s approach for odorant receptor studies) .

Dose-Response Validation : Re-test compounds under uniform conditions (IC₅₀ curves in triplicate).

What analytical techniques confirm the purity and structure of synthesized compounds?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.25–6.76 ppm for aromatic protons in METTL3 inhibitors) .
  • Mass Spectrometry : APCI-HRMS for exact mass verification (e.g., [M+H]+ = 332 for (±)-4R,5S derivatives) .
  • HPLC-PDA : Purity assessment using Chromolith® columns (95–98% purity thresholds) .

How do computational models assist in predicting the bioactivity of novel triazaspiro derivatives?

Q. Advanced Research Focus

  • QSAR Modeling : Correlate spirocyclic substituents (e.g., allyl vs. methyl groups) with METTL3 binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking into METTL3’s SAM-binding pocket) .
  • Hybrid Approaches : Combine wet-lab agonistic profiles (e.g., Saito et al.’s 93-odorant dataset) with machine learning .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.